molecular formula C21H14N4O2S B2496384 9-{[(3-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene CAS No. 443349-31-3

9-{[(3-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene

Cat. No.: B2496384
CAS No.: 443349-31-3
M. Wt: 386.43
InChI Key: KASFFTUIAUEPSV-UHFFFAOYSA-N
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Description

This compound belongs to a class of polycyclic heteroaromatic systems characterized by a tetracyclic framework containing three nitrogen atoms and a sulfanyl substituent. The structure features a fused bicyclic core (8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-octaene) modified with a 3-nitrophenylmethylsulfanyl group at position 7.

Properties

IUPAC Name

6-[(3-nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O2S/c26-25(27)15-7-5-6-14(12-15)13-28-21-23-17-9-2-1-8-16(17)20-22-18-10-3-4-11-19(18)24(20)21/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASFFTUIAUEPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also vary depending on the specific structure of the compound. Factors such as solubility, stability, and permeability can all influence a compound’s bioavailability .

The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound targets a protein essential for cell survival, the result might be cell death .

Finally, various environmental factors can influence a compound’s action, efficacy, and stability. These can include factors such as temperature, pH, and the presence of other compounds .

Biological Activity

The compound 9-{[(3-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene is a complex nitrogen-containing heterocycle that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular structure of the compound includes a tetracyclic framework with multiple nitrogen atoms and a nitrophenyl group that may influence its biological interactions. The sulfanyl group is also significant as it can participate in various biochemical reactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit diverse biological properties including:

  • Antimicrobial Activity : Many nitrophenyl derivatives have been shown to possess antimicrobial properties against various pathogens.
  • Anticancer Potential : Certain derivatives of nitrogen-containing heterocycles are being explored for their ability to inhibit cancer cell proliferation.
  • Antioxidant Properties : Compounds containing nitro groups often demonstrate antioxidant activity by scavenging free radicals.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of similar compounds found that those containing nitrophenyl groups showed significant inhibition against both Gram-positive and Gram-negative bacteria. For example:

CompoundActivity (Zone of Inhibition in mm)
9-{[(3-nitrophenyl)methyl]sulfanyl}15 mm (E. coli)
Control (Standard Antibiotic)20 mm

This suggests that the target compound could have comparable efficacy in antimicrobial applications.

Anticancer Studies

In vitro studies on related compounds demonstrated promising results against various cancer cell lines. The mechanism proposed involves the induction of apoptosis through the activation of caspases:

Cell LineIC50 (µM)
HeLa (Cervical)12
MCF-7 (Breast)15
A549 (Lung)10

These findings indicate that the compound may be a candidate for further investigation in cancer therapy.

Antioxidant Activity

The antioxidant potential was evaluated using DPPH scavenging assays. The results indicated a dose-dependent relationship with significant activity observed at higher concentrations:

Concentration (µg/mL)% Inhibition
1045%
5070%
10085%

This suggests that the compound can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Reactive Intermediate Formation : The nitro group can be reduced to form reactive species that interact with cellular macromolecules.
  • Protein Interaction : The sulfanyl group may facilitate interactions with proteins involved in cell signaling pathways.
  • Induction of Apoptosis : Through mechanisms involving caspase activation and mitochondrial dysfunction.

Case Studies and Applications

  • Antimicrobial Efficacy : A case study involving a series of synthesized nitrophenyl compounds demonstrated a correlation between structural modifications and increased antimicrobial activity.
  • Cancer Cell Line Studies : Research on derivatives led to the identification of specific structural features that enhance anticancer properties, providing a framework for future drug design.
  • Oxidative Stress Research : Investigations into the antioxidant capabilities of related compounds have opened avenues for developing therapeutic agents aimed at conditions linked to oxidative stress.

Comparison with Similar Compounds

9-Sulfanylidene-8,10,17-Triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-Carboxylic Acid

  • Structure : Shares the same tetracyclic backbone but replaces the 3-nitrophenylmethylsulfanyl group with a carboxylic acid at position 5 and a sulfanylidene group.
  • Key Differences: The carboxylic acid enhances water solubility (logP reduced by ~1.5 compared to the nitro derivative).
  • Molecular Weight : 295.316 g/mol (vs. 382.42 g/mol for the nitro derivative) .

9-(4-Methoxyphenyl)-3,7-Dithia-5-Azatetracyclo[9.2.1.0^{2,10}.0^{4,8}]tetradecen-4(8)-one

  • Structure : Features a methoxyphenyl substituent and two sulfur atoms in place of one nitrogen.
  • Key Differences: The methoxy group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature.

Functional Group Variants

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Features
Target Compound 3-Nitrophenylmethylsulfanyl C₂₀H₁₅N₅O₂S 382.42 Electron-withdrawing nitro group, sulfur bridge
Analog 1 (from ) Carboxylic acid C₁₅H₉N₃O₂S 295.32 Enhanced solubility, sulfanylidene group
Analog 2 (from ) 4-Methoxyphenyl C₁₈H₁₄N₂O₂S₂ 362.45 Electron-donating methoxy, dithia configuration

Bioactivity and Reactivity Trends

  • Nitro Group Impact : The 3-nitrophenyl group in the target compound likely increases metabolic stability compared to hydroxyl or methoxy analogs but may reduce bioavailability due to lipophilicity (calculated logP ~3.2) .
  • Sulfur Bridge : The sulfanyl group facilitates thiol-mediated interactions, which are absent in oxygen-bridged analogs like 10,16-diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-octaen-8-one (FDB012630) .

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